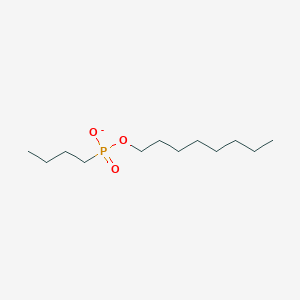
Octyl butylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl butylphosphonate is an organophosphorus compound characterized by the presence of both octyl and butyl groups attached to a phosphonate moiety. This compound is part of the larger family of phosphonates, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octyl butylphosphonate typically involves the reaction of octyl alcohol and butyl alcohol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require a controlled environment to ensure the proper formation of the phosphonate ester. The general reaction can be represented as follows:
PCl3+3ROH→R3P+3HCl
where ( \text{R} ) represents the octyl and butyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The McKenna procedure, which uses bromotrimethylsilane followed by methanolysis, is one of the preferred methods for producing phosphonates on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Octyl butylphosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the alkoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates.
Scientific Research Applications
Octyl butylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a potential drug candidate.
Medicine: Investigated for its potential use in bone-targeting drugs and as a component in drug delivery systems.
Industry: Utilized in the production of flame retardants, plasticizers, and anti-corrosion agents.
Mechanism of Action
The mechanism of action of octyl butylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable complexes with the active sites of the enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl butylphosphonate
- Methyl octylphosphonate
- Hexyl butylphosphonate
Uniqueness
Octyl butylphosphonate is unique due to its specific combination of octyl and butyl groups, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring hydrophobicity and specific steric effects.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
94238-44-5 |
|---|---|
Molecular Formula |
C12H26O3P- |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
butyl(octoxy)phosphinate |
InChI |
InChI=1S/C12H27O3P/c1-3-5-7-8-9-10-11-15-16(13,14)12-6-4-2/h3-12H2,1-2H3,(H,13,14)/p-1 |
InChI Key |
XEZCGUPUXRGNSI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOP(=O)(CCCC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















